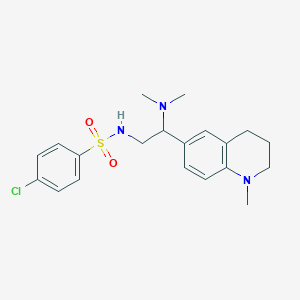

4-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a dimethylaminoethyl group substituted with a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety. The chlorine atom at the para position of the benzene sulfonamide is a common pharmacophore in medicinal chemistry, often contributing to receptor binding affinity and metabolic stability.

Properties

IUPAC Name |

4-chloro-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O2S/c1-23(2)20(14-22-27(25,26)18-9-7-17(21)8-10-18)16-6-11-19-15(13-16)5-4-12-24(19)3/h6-11,13,20,22H,4-5,12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGLGLPZJFRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its broad range of biological activities. The presence of a chloro group and a dimethylamino moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound has shown efficacy against various bacterial strains. A study reported that sulfonamide compounds can inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This mechanism is crucial for cancer therapy as it promotes programmed cell death in malignant cells.

Case Study:

A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as an anticancer agent.

Neuroprotective Effects

The dimethylamino group may contribute to neuroprotective properties. Research has indicated that similar compounds can modulate neurotransmitter levels and exhibit neuroprotective effects against oxidative stress.

Mechanism of Action:

- Inhibition of Oxidative Stress: The compound may scavenge free radicals, reducing neuronal damage.

- Modulation of Neurotransmitters: It could enhance the release of neurotransmitters like dopamine and serotonin, improving cognitive functions.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for therapeutic applications. Preliminary studies suggest a moderate toxicity level; however, further investigations are required to establish safety parameters.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Note: Molecular weight estimated based on formula.

Key Observations :

- Tetrahydroquinoline vs. Tetrahydronaphthalene: The target compound’s tetrahydroquinoline moiety distinguishes it from analogs like those in , which feature tetrahydronaphthalene. The quinoline system may enhance aromatic stacking interactions in biological targets compared to the simpler naphthalene derivatives .

- Chlorine Positioning : Unlike the 3-chloro-4-methoxy analog , the target compound’s single para-chlorine may optimize electronic effects without introducing steric hindrance from methoxy groups.

Pharmacological and Physicochemical Properties

- Receptor Binding: TP receptor antagonists in exhibit nanomolar potency (e.g., IC₅₀ = 12 nM) due to their sulfonamide-thiazole hybrids, whereas the target compound’s activity remains uncharacterized .

- Stability : The absence of thioether groups (e.g., in Compounds 11–14 ) may reduce susceptibility to oxidative metabolism, enhancing pharmacokinetic stability.

Therapeutic Potential

- TP Antagonists: highlights sulfonamide derivatives as thromboxane-prostanoid receptor antagonists, suggesting utility in cardiovascular or neurodegenerative diseases.

- Analgesic Analogs : Compounds like W-18 demonstrate the sulfonamide scaffold’s versatility in pain management, though the target compound’s pharmacological profile remains unexplored.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonylation of the tetrahydroquinoline intermediate. A nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and the secondary amine group in the tetrahydroquinoline derivative is common . Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics .

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .

- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >95% purity .

Yield optimization requires stoichiometric control of sulfonyl chloride and amine intermediates, monitored via thin-layer chromatography (TLC) .

Q. How can the stereochemistry and electronic configuration of this compound be characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon hybridization, confirming substituent positions (e.g., dimethylamino and tetrahydroquinoline moieties) .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for the chiral center in the tetrahydroquinoline ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

- Density Functional Theory (DFT) : Predicts electronic configurations and verifies experimental NMR chemical shifts .

Q. What preliminary biological screening assays are appropriate to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent kinase activity measured via ADP-Glo™) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-chloro with 4-fluoro, alter dimethylamino to diethylamino) and compare bioactivity .

- Biological Testing : Use standardized assays (e.g., IC50 in enzyme inhibition) to rank analogs.

- Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

- Key Insight : In sulfonamide derivatives, chloro substituents enhance lipophilicity and target engagement, while tetrahydroquinoline rigidity improves binding selectivity .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

- Model Selection : Compare activity in primary cells vs. immortalized lines to assess translational relevance .

- Controlled Variables : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability .

- Case Study : Compound 10 in showed divergent IC50 values in kinase vs. cytotoxicity assays, attributed to off-target effects in complex cellular environments .

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding energy (MM/PBSA) .

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 metabolism risks .

- Limitations : Computational models may underestimate solvent effects; experimental validation (e.g., microsomal stability assays) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.